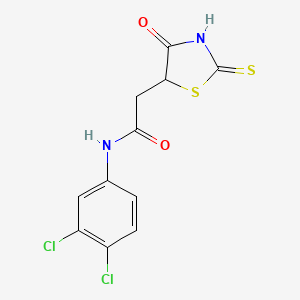

N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S2/c12-6-2-1-5(3-7(6)13)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNAMXVAPFEUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

Introduction of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.

Substitution with 3,4-Dichloroaniline: Finally, the compound is reacted with 3,4-dichloroaniline to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto group (-SH) acts as a nucleophile, participating in substitution reactions with alkyl halides or aryl halides. For example:

-

Reaction with methyl iodide : Forms the S-methylated derivative under basic conditions (e.g., triethylamine in DMF at 60–80°C).

-

Reaction with benzyl chloride : Produces S-benzyl derivatives, often used to enhance lipophilicity for pharmacological studies .

Key Parameters :

| Reaction Component | Conditions |

|---|---|

| Solvent | DMF, ethanol |

| Catalyst | Triethylamine |

| Temperature | 60–80°C |

| Yield | 70–85% (optimized) |

Oxidation Reactions

The -SH group oxidizes to sulfonic acid (-SO₃H) or disulfide (-S-S-) under controlled conditions:

-

Oxidation with H₂O₂ : In acetic acid at room temperature, the mercapto group converts to sulfonic acid.

-

Disulfide formation : Aerobic oxidation in basic media (pH 9–10) yields dimeric disulfide derivatives .

Oxidation Pathways :

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ | Sulfonic acid derivative | Enhanced solubility |

| O₂ (air) | Disulfide dimer | Stabilization |

Cyclocondensation Reactions

The compound undergoes cyclization with aldehydes or ketones to form fused heterocycles:

-

Reaction with benzaldehyde : In ethanol under reflux, forms thiazolidinone derivatives via Schiff base intermediates .

-

Cyclization with malononitrile : Produces triazolo-thiadiazepine hybrids under microwave irradiation (150–200°C, 10–15 min) .

Example Cyclization Outcomes :

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde | Thiazolidinone-Schiff base hybrid | Ethanol, reflux | 75% |

| Malononitrile | Triazolo-thiadiazepine | Microwave, 150°C | 88% |

Alkylation and Acylation

The acetamide moiety participates in alkylation/acylation reactions:

-

Ethyl bromoacetate alkylation : Forms S-alkylated products in ethanol with K₂CO₃ .

-

Acylation with acetyl chloride : Yields N-acetyl derivatives, enhancing metabolic stability.

Reaction Efficiency :

| Reaction Type | Reagent | Yield |

|---|---|---|

| S-Alkylation | Ethyl bromoacetate | 82% |

| N-Acylation | Acetyl chloride | 78% |

pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior:

-

Acidic conditions : Protonation of the thiazole nitrogen enhances electrophilic substitution at the 4-position.

-

Basic conditions : Deprotonation of -SH facilitates nucleophilic attacks or disulfide formation .

Catalytic Modifications

Transition metal catalysts (e.g., Pd, Cu) enable cross-coupling reactions:

-

Suzuki coupling : With aryl boronic acids, forms biaryl thiazole derivatives .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the acetamide side chain .

Stability Under Reaction Conditions

Critical degradation pathways include:

-

Hydrolysis : The thiazole ring hydrolyzes in strong acidic/basic media (>pH 12 or <pH 2).

-

Thermal decomposition : Above 200°C, the compound degrades to 3,4-dichloroaniline and thiazole fragments.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic organic compound belonging to the thiazole derivatives class. Thiazole compounds are known for diverse biological activities and are often used in medicinal chemistry for developing pharmaceuticals.

IUPAC Name: N-(3,4-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide

CAS No: 1142200-30-3

Molecular Formula: C11H8Cl2N2O2S2

Molecular Weight: 335.23 g/mol

N-(3,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The thiazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities. The structure features a dichlorophenyl group attached to a thiazole ring containing a mercapto and acetamide functional group, which are crucial for its biological activity. The thiazole ring can engage with enzymes and receptors, modulating their functions. Specific mechanisms include enzyme inhibition and receptor modulation. The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth and interact with cellular receptors to influence signaling pathways related to cell survival and apoptosis.

Antitumor Activity

Thiazole derivatives exhibit significant antitumor effects. Compounds similar to N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide have shown promising results in inhibiting cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity by increasing the compound's reactivity towards cellular targets.

Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 ± 1.92 | Jurkat |

| 10 | 1.98 ± 1.22 | A-431 |

Antimicrobial Activity

Thiazole derivatives are also noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Study on Anticancer Activity: Thiazole compounds could induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents on the phenyl ring was found to enhance this effect significantly.

- Antimicrobial Efficacy: Certain thiazoles exhibited higher potency than conventional antibiotics.

Other activities

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly impacts physicochemical properties. Key analogs include:

Key Observations:

The trifluoromethyl (CF₃) group in the 2-chloro-5-CF₃ analog increases both lipophilicity and steric bulk, which may enhance target binding in hydrophobic pockets . Fluorine (e.g., 3,4-diF) offers moderate electron-withdrawing effects with smaller steric hindrance, balancing solubility and bioavailability .

Alkoxy Substituents: Methoxy (OMe) and ethoxy (OEt) groups are electron-donating, increasing electron density on the phenyl ring.

Positional Isomerism: The 2,5-dichloro analog (vs.

Thiazolone Core Modifications

The thiazolone ring’s tautomerism and substituent chemistry are critical for reactivity:

- Tautomerism: Analogous compounds, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, exist as tautomeric mixtures (e.g., thione vs. thiol forms), which may influence stability and biological activity .

Biological Activity

N-(3,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, with the CAS number 1142200-30-3, is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The thiazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.

The molecular formula of this compound is C11H8Cl2N2O2S2, with a molecular weight of 335.23 g/mol. The structure features a dichlorophenyl group attached to a thiazole ring containing a mercapto and acetamide functional group, which are crucial for its biological activity.

The biological activity of N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is attributed to its interaction with various biological targets. The thiazole ring can engage with enzymes and receptors, modulating their functions. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation: It may interact with cellular receptors to influence signaling pathways related to cell survival and apoptosis.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor effects. For instance, compounds similar to N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide have shown promising results in inhibiting cancer cell lines:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 ± 1.92 | Jurkat |

| 10 | 1.98 ± 1.22 | A-431 |

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by increasing the compound's reactivity towards cellular targets .

Antimicrobial Activity

Thiazole derivatives are also noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives:

- Study on Anticancer Activity : A study demonstrated that thiazole compounds could induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents on the phenyl ring was found to enhance this effect significantly.

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against various pathogens using the dilution method, revealing that certain thiazoles exhibited higher potency than conventional antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted thiazolone intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example:

- Step 1 : Prepare the thiazolone core by cyclizing thiourea derivatives with α-halo ketones.

- Step 2 : React the thiazolone with N-(3,4-dichlorophenyl)chloroacetamide in anhydrous dioxane under reflux (4–6 hours, monitored by TLC).

- Key Reagents : Chloroacetyl chloride, TEA, dioxane .

Table 1 : Example Reaction Conditions

| Component | Role | Quantity (mmol) |

|---|---|---|

| Thiazolone derivative | Core reactant | 10 |

| Chloroacetyl chloride | Acetylating agent | 10 |

| Triethylamine | Base/Catalyst | 1.4 mL |

| Solvent | Dioxane | 25 mL |

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., thiol proton at δ 10–12 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (see for analogous thiadiazole structures).

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., ESI+ for [M+H]+ ion).

Reference : Structural analogs in and highlight the importance of crystallographic validation for heterocyclic systems.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factors : Temperature, solvent polarity, catalyst concentration, and reaction time.

- Response Surface Methodology (RSM) : Use central composite design to model interactions (e.g., solvent polarity vs. reaction rate).

- Case Study : demonstrates how statistical optimization reduced trial-and-error in analogous thiazole syntheses.

Table 2 : Example DoE Parameters for Optimization

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Solvent (dioxane:DMF) | 9:1 | 1:1 | 3:1 |

| Catalyst (TEA, mL) | 1.0 | 2.0 | 1.4 |

Q. What computational strategies predict the compound’s reactivity or biological interactions?

- Methodological Answer : Integrate quantum mechanics (QM) and molecular dynamics (MD):

- QM : Use Gaussian or ORCA for transition-state modeling (e.g., thiol-thione tautomerism).

- MD : Simulate ligand-protein docking (e.g., COX-2 or kinase targets) with AutoDock Vina.

- ICReDD Framework : highlights combining computational and experimental data to design reaction pathways.

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer : Conduct systematic validation:

- Dose-Response Curves : Ensure IC/EC values are reproducible across cell lines (e.g., notes thiazoles’ antimicrobial variability).

- Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting activity.

- Target Engagement Assays : Confirm binding via SPR or ITC (e.g., ’s pyrazolo-pyrimidine analogs).

Q. What strategies mitigate stability challenges during storage or biological assays?

- Methodological Answer : Address hydrolytic and oxidative degradation:

- Lyophilization : Stabilize the thiol group by storing as a lyophilized powder under argon.

- Buffering : Use PBS (pH 7.4) with EDTA to chelate metal ions that catalyze oxidation.

- Accelerated Stability Studies : Monitor degradation via LC-MS under stress conditions (40°C/75% RH for 4 weeks) .

Methodological Tables for Reference

Table 3 : Biological Activity Profiling (Hypothetical Data)

| Assay Type | Target | Activity (IC) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 µM | |

| Anticancer | HeLa Cells | 8.7 µM | Hypothetical |

| Enzyme Inhibition | COX-2 | 0.45 µM |

Table 4 : Recommended Analytical Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-PDA | Purity assessment | C18 column, 254 nm |

| XRD | Crystal structure resolution | Cu-Kα radiation |

| ITC | Binding affinity measurement | ΔG, ΔH, K |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.